1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol
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Overview
Description
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring substituted with a phenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with isopropyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl and isopropyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial metabolism. The compound’s anti-inflammatory effects could be due to the modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
- 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- 1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets and can undergo unique chemical transformations, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPEEHXDREFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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